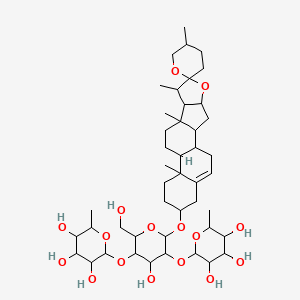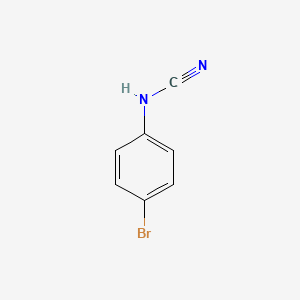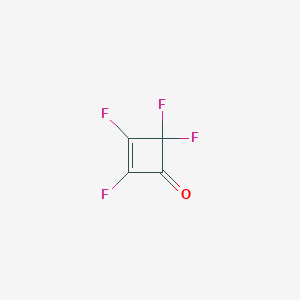![molecular formula C15H20O5 B3031708 2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 6336-16-9](/img/structure/B3031708.png)
2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Übersicht
Beschreibung
The compound "2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol" is a complex organic molecule that appears to be related to the class of compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ether-containing ring and are often found in various natural products and synthetic pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential properties and reactivity.
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives often involves multi-step reactions that can include cyclization, conjugate addition, and ketal formation, as seen in the synthesis of "(2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethyl-6-methyltetrahydro-2H-pyran-3-ol" . The synthesis of complex pyran derivatives can also involve reactions with carbocyclic and heterocyclic 1,3-diketones, as demonstrated in the synthesis of various fused pyranones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy . X-ray crystallography can also be employed to determine the crystal structure and confirm the geometry of the molecule, as seen in the structural analysis of a related compound . These techniques would likely be applicable in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of tetrahydropyran derivatives can be influenced by the presence of substituents on the ring. For instance, the presence of amino, methoxy, and methyl groups can affect the electron density and steric hindrance, which in turn can influence the compound's participation in various chemical reactions . The compound , with its specific substituents, would likely exhibit unique reactivity patterns that could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of different functional groups can also affect properties like polarity and reactivity. For example, the nonlinear optical behavior of a related compound was attributed to its electronic properties, which were studied using TDDFT methods . Similarly, the thermodynamic properties can be calculated at different temperatures to understand the stability of the compound . These analyses would be relevant for "this compound" to predict its behavior under various conditions.
Wissenschaftliche Forschungsanwendungen
Catalytic Uses and Chemical Synthesis
Catalysis in Epoxidation : This compound is used as a ketone catalyst in the epoxidation of various olefins, including conjugated cis, terminal, trans, trisubstituted, and amphiphilic olefins. Additionally, it's utilized in the CH activation of alcohols, enhancing the efficiency of these chemical reactions (Ramirez & Shi, 2012).
Synthesis of Pyran Derivatives : It's involved in the synthesis of 2H-pyran-2-ones and related compounds, demonstrating its versatility in creating diverse pyran structures (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).
Pharmaceutical Research
Cytotoxicity Assessment : Derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines. This research is crucial for understanding its potential use in cancer treatment (Meilert, Pettit, & Vogel, 2004).
Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial activities, making them potential candidates for the development of new antibiotics or antimicrobial agents (Georgiadis, 1986).
Materials Science
- Optoelectronic Properties : The compound's derivatives are being explored for their optoelectronic and charge transport properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic applications (Wazzan & Irfan, 2019).
Chemical Structural Analysis
- Molecular Structure Studies : The compound's derivatives have been analyzed for their crystal and molecular structure, providing insights into their chemical properties and potential applications in various fields (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2)19-11-9-18-14(12(16)13(11)20-15)17-8-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTMCJJTIGIBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284839 | |
| Record name | benzyl 3,4-o-(1-methylethylidene)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6336-16-9 | |
| Record name | NSC39267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 3,4-o-(1-methylethylidene)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



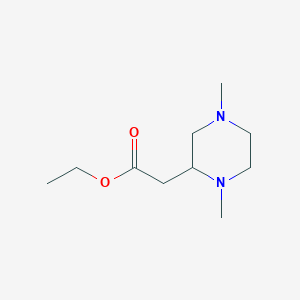
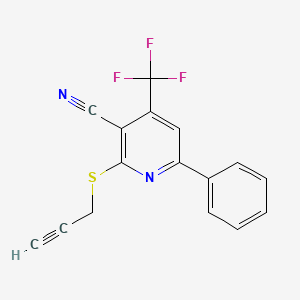
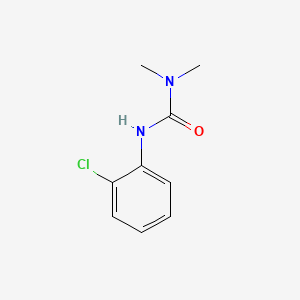
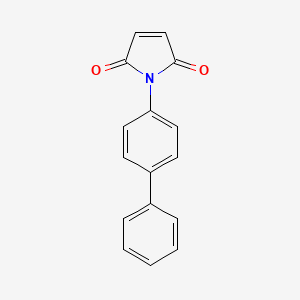


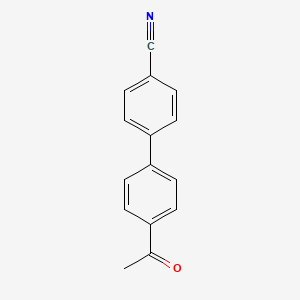

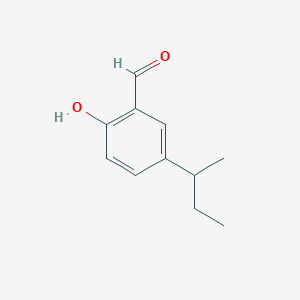
![2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/no-structure.png)
